[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate
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Overview
Description
[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a butylamino group, an oxoethyl group, and a chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate typically involves the reaction of 3-amino-4-chlorobenzoic acid with butylamine and an appropriate oxoethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it into a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include hydroxyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The butylamino group can form hydrogen bonds with active sites, while the oxoethyl and chlorobenzoate moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [2-(tert-Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate
- [2-(Methylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate
- [2-(Ethylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate
Comparison: Compared to its analogs, [2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate exhibits unique properties due to the presence of the butylamino group, which can influence its solubility, reactivity, and binding affinity. This makes it particularly valuable in applications where these properties are critical.
Properties
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-3-6-16-12(17)8-19-13(18)9-4-5-10(14)11(15)7-9/h4-5,7H,2-3,6,8,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLHUMRITVJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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